molecular formula C31H24O10 B1246353 curtisian A

curtisian A

Cat. No. B1246353
M. Wt: 556.5 g/mol
InChI Key: QDZWMWAQPMOEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curtisian A is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 3', 5' and 6', hydroxy groups at positions 4 and 4'' and a benzyloxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a member of phenols, an acetate ester, a benzoate ester and a para-terphenyl. It derives from a hydride of a 1,4-diphenylbenzene.

Scientific Research Applications

Neuroprotection and Glutamate Neurotoxicity Inhibition
Curtisian A, along with other p-terphenyl derivatives from the mushroom Paxillus curtisii, has been identified as a protective agent against glutamate-induced neurotoxicity in neuronal cells. These compounds exhibit their neuroprotective effects by blocking NMDA receptor-mediated cell death and not AMPA/kainate-mediated cell death. Their neuroprotective mechanism is attributed to their antioxidative activity against iron-mediated oxidative damage and their potent iron chelating properties, suggesting their potential as therapeutic agents in neurodegenerative diseases such as ischemic stroke, traumatic brain injury, and epilepsy (Lee et al., 2003).

Antioxidant Activity
Further studies on the Paxillus curtisii mushroom have led to the isolation of curtisians, including Curtisian A, demonstrating significant antioxidative activities. These activities are primarily showcased through their effectiveness in radical-scavenging systems, notably against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals. This antioxidant property highlights their potential in combating oxidative stress-related conditions (Quang et al., 2003).

Free Radical Scavenging
Curtisian A, along with other curtisians, has been isolated as a new p-terphenyl compound with significant inhibitory activity against lipid peroxidation, indicating its role as a potent free radical scavenger. This activity suggests its use in preventing or treating diseases associated with oxidative stress and lipid peroxidation (Yun et al., 2000).

Iron Chelation and Wood Degradation by Fungi
Curtisian A's role extends beyond neuroprotection and antioxidation to ecological functions, such as the degradation of wood by the fungus Paxillus curtisii. This process is facilitated by the iron chelation properties of Curtisian A, underscoring the ecological and biological significance of these compounds in natural processes (Lee et al., 2013).

properties

Product Name

curtisian A

Molecular Formula

C31H24O10

Molecular Weight

556.5 g/mol

IUPAC Name

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] benzoate

InChI

InChI=1S/C31H24O10/c1-17(32)38-27-25(20-9-13-23(35)14-10-20)29(40-19(3)34)30(41-31(37)22-7-5-4-6-8-22)26(28(27)39-18(2)33)21-11-15-24(36)16-12-21/h4-16,35-36H,1-3H3

InChI Key

QDZWMWAQPMOEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O

synonyms

curtisian A
curtisian-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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